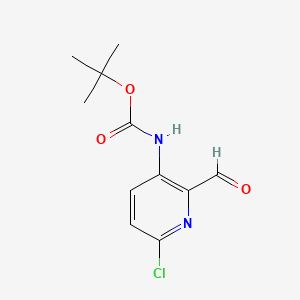

tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate

Description

BenchChem offers high-quality tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(6-chloro-2-formylpyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O3/c1-11(2,3)17-10(16)14-7-4-5-9(12)13-8(7)6-15/h4-6H,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODPXVHIRZYSDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(N=C(C=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40728953 | |

| Record name | tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199557-04-4 | |

| Record name | tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate, a key heterocyclic building block in modern medicinal chemistry. The document details its chemical and physical properties, provides a generalized synthesis protocol, and explores its application as a crucial intermediate in the synthesis of complex bioactive molecules. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed data and procedural insights.

Introduction

tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is a substituted pyridine derivative that has garnered significant interest in the field of organic and medicinal chemistry. Its unique trifunctional nature, featuring a chloro-substituent, a formyl group, and a Boc-protected amine on a pyridine scaffold, makes it a versatile precursor for the synthesis of a wide range of complex nitrogen-containing heterocyclic compounds. The strategic arrangement of these functional groups allows for selective and sequential chemical transformations, rendering it a valuable intermediate in the development of novel therapeutic agents. Pyridine and its derivatives are fundamental components in numerous pharmaceuticals due to their ability to interact with biological targets.[1]

Chemical and Physical Properties

The fundamental properties of tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate are summarized in the table below, with data compiled from established chemical databases.[2]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃ClN₂O₃ | |

| Molecular Weight | 256.68 g/mol | |

| CAS Number | 1199557-04-4 | |

| IUPAC Name | tert-butyl N-(6-chloro-2-formyl-3-pyridinyl)carbamate | |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(N=C(C=C1)Cl)C=O | |

| InChI Key | FODPXVHIRZYSDA-UHFFFAOYSA-N | |

| Appearance | Solid (predicted) | |

| Complexity | 291 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 3 | |

| Exact Mass | 256.0614700 Da | |

| Monoisotopic Mass | 256.0614700 Da |

Synthesis and Experimental Protocols

A plausible synthetic workflow is outlined below. It is important to note that the following is a generalized protocol and would require optimization of reaction conditions, solvents, and catalysts for successful implementation.

Generalized Experimental Protocol: A Hypothetical Synthesis

Objective: To synthesize tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate.

Materials:

-

Starting materials for substituted pyridine synthesis (e.g., β-ketoesters, aldehydes, ammonia source for Hantzsch synthesis)[3]

-

Chlorinating agent

-

Nitrating agent

-

Reducing agent for nitro group

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Formylating agent (e.g., DMF, POCl₃ for Vilsmeier-Haack reaction)[4]

-

Appropriate solvents (e.g., ethanol, dichloromethane, THF)

-

Catalysts as required

Procedure:

-

Synthesis of the Substituted Pyridine Core: A suitably substituted pyridine ring is first synthesized. Classical methods such as the Hantzsch, Kröhnke, or Chichibabin pyridine syntheses can be employed, depending on the desired substitution pattern.[3]

-

Chlorination: Introduction of the chloro group at the 6-position of the pyridine ring.

-

Nitration and Reduction: Introduction of a nitro group at the 3-position, followed by reduction to an amino group.

-

Boc Protection of the Amino Group: The resulting amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base to form the tert-butyl carbamate.

-

Formylation: The formyl group is introduced at the 2-position, likely via a Vilsmeier-Haack reaction or similar formylation method.[4]

-

Purification: The final product is purified using standard techniques such as column chromatography, recrystallization, and is characterized by NMR, IR, and mass spectrometry.

Visualization of the Hypothetical Synthetic Workflow:

Caption: Hypothetical synthetic workflow for tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate.

Applications in Drug Discovery and Development

tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate serves as a pivotal intermediate in the synthesis of more complex, biologically active molecules. The presence of three distinct functional groups allows for a variety of chemical modifications, making it an ideal scaffold for building diverse chemical libraries for high-throughput screening.

The formyl group can readily participate in reactions such as reductive amination, Wittig reactions, and condensations to introduce a wide range of substituents. The Boc-protected amine can be deprotected under mild acidic conditions to allow for further functionalization, such as amide bond formation. The chloro substituent can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions to introduce further diversity.

While specific drugs synthesized directly from this compound are not prominently featured in publicly accessible literature, its structural motifs are present in various classes of bioactive molecules, including kinase inhibitors and modulators of neuronal nicotinic acetylcholine receptors.[5]

Logical Relationship of Functional Groups in Synthesis:

Caption: Reactivity of functional groups for synthetic diversification.

Involvement in Signaling Pathways

Direct involvement of tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate in specific signaling pathways has not been documented. Its role is primarily that of a precursor in the synthesis of molecules that may target various biological pathways. For instance, substituted pyridine cores are integral to many kinase inhibitors that modulate signaling pathways implicated in cancer, such as the Ras/Raf/MEK/ERK pathway.[6] The development of novel derivatives from this starting material could lead to the discovery of potent and selective inhibitors of such pathways.

Conclusion

tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is a high-value chemical intermediate with significant potential in the field of medicinal chemistry. Its trifunctional nature provides a versatile platform for the synthesis of diverse and complex molecular architectures. While detailed public information on its specific applications is limited, its structural features strongly suggest its utility in the development of novel therapeutics. This guide provides a foundational understanding of its properties and synthetic potential, aiming to facilitate further research and innovation in drug discovery.

References

- 1. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate | C11H13ClN2O3 | CID 58216578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. acs.figshare.com [acs.figshare.com]

- 6. commonorganicchemistry.com [commonorganicchemistry.com]

tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate chemical structure and properties.

An In-depth Technical Guide to tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate

Introduction

tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is a heterocyclic organic compound featuring a pyridine core. Its structure is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on an amine, a reactive formyl (aldehyde) group, and a chloro substituent. This strategic combination of functional groups makes it a valuable intermediate and building block in the field of organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents.[1][2][3] The pyridine ring is a common pharmacophore found in many drugs, while the formyl and protected amine groups offer versatile handles for constructing more complex molecular architectures.[1][3] This guide provides a comprehensive overview of its chemical structure, properties, and synthetic utility for researchers in drug discovery and development.

Chemical Structure and Identifiers

The molecular structure of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is based on a pyridine ring substituted at the 2, 3, and 6 positions. The IUPAC name for this compound is tert-butyl N-(6-chloro-2-formyl-3-pyridinyl)carbamate.[4]

Key Identifiers:

-

SMILES: CC(C)(C)OC(=O)NC1=C(N=C(C=C1)Cl)C=O[4]

-

InChIKey: FODPXVHIRZYSDA-UHFFFAOYSA-N[4]

-

Synonyms: 3-(Boc-amino)-6-chloro-2-formylpyridine, (6-CHLORO-2-FORMYL-PYRIDIN-3-YL)-CARBAMIC ACID TERT-BUTYL ESTER, tert-butyl N-(6-chloro-2-formylpyridin-3-yl)carbamate[4]

Physicochemical and Computed Properties

The physical and chemical properties of a compound are critical for its application in synthesis and drug design. The following table summarizes the key properties of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.

| Property | Value | Source |

| Molecular Weight | 256.68 g/mol | [4] |

| Monoisotopic Mass | 256.0614700 Da | [4] |

| Physical Form | Solid (predicted) | [2] |

| Complexity | 291 | [4] |

| XlogP (predicted) | 2.7 | [4][6] |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bonds | 3 |

Applications in Research and Development

The unique arrangement of functional groups in tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate makes it a highly versatile intermediate in medicinal chemistry and organic synthesis.

-

Building Block for Complex Molecules: The primary application of this compound is as a building block for more complex molecules.[1] The formyl group is a versatile electrophile that can participate in a wide range of chemical transformations, such as reductive aminations, Wittig reactions, and aldol condensations, to build larger molecular scaffolds.[1][3]

-

Pharmaceutical Synthesis: Pyridine derivatives are integral to the pharmaceutical industry.[3] This compound serves as a precursor for synthesizing bioactive molecules, with its structural analogs being investigated for potential anti-inflammatory and anticancer properties.[1][7] The chloro substituent provides a site for cross-coupling reactions, further expanding its synthetic potential.

-

Protected Amine Moiety: The tert-butoxycarbonyl (Boc) group is a stable and widely used protecting group for amines in multi-step syntheses.[8] It allows for selective reactions at other parts of the molecule, such as the formyl group, before being efficiently removed under acidic conditions when the primary amine is needed for a subsequent reaction step.

Spectroscopic and Analytical Data

While detailed, peer-reviewed spectroscopic data for this specific isomer is not widely published, data for closely related analogs and predicted values provide insight into its characterization. High-resolution mass spectrometry can be used to validate its molecular weight and fragmentation patterns.[1]

Predicted Mass Spectrometry Data

The following table summarizes the predicted collision cross-section (CCS) values for various adducts of the molecule, which are useful for mass spectrometry-based identification.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 257.06874 | 154.6 |

| [M+Na]⁺ | 279.05068 | 163.7 |

| [M-H]⁻ | 255.05418 | 157.5 |

| [M+NH₄]⁺ | 274.09528 | 171.4 |

| [M+K]⁺ | 295.02462 | 160.6 |

| [M+HCOO]⁻ | 301.05966 | 172.3 |

| (Data sourced from PubChemLite)[6] |

For related isomers, ¹H and ¹³C NMR spectroscopy are used to confirm the substitution pattern on the pyridine ring, with characteristic signals for the formyl proton expected around δ 9.8–10.2 ppm and the tert-butyl protons of the Boc group around δ 1.4 ppm.[1] Infrared (IR) spectroscopy would confirm the presence of carbonyl stretches from the formyl and carbamate groups.[1]

Experimental Protocols

No specific, detailed experimental protocols for the synthesis of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate are available in the public literature. However, a generalized synthetic approach can be inferred from standard organic chemistry methods for similar compounds.

Generalized Synthesis Method:

The synthesis would likely involve a multi-step process starting from a suitable chloropyridine derivative. A plausible route is the Boc-protection of an amino group, followed by a directed ortho-metalation and formylation.

-

Starting Material: 3-amino-6-chloropyridine.

-

Boc Protection: The amino group of 3-amino-6-chloropyridine is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is typically stirred at room temperature until completion.

-

Directed Ortho-Metalation: The resulting Boc-protected compound, tert-butyl (6-chloropyridin-3-yl)carbamate, is then subjected to directed ortho-metalation. This involves treating the compound with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) in an anhydrous ether or THF solvent. The Boc-amino group directs the lithiation to the C-2 position.

-

Formylation: An electrophilic formylating agent, such as N,N-dimethylformamide (DMF), is added to the lithiated intermediate at low temperature.

-

Workup and Purification: The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride) and the product is extracted with an organic solvent. The crude product is then purified using standard techniques such as column chromatography on silica gel to yield the final product, tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.

Visualization of Synthetic Utility

The following diagram illustrates the logical relationship between the key structural features of the molecule and its primary application as a versatile synthetic intermediate.

References

- 1. tert-Butyl (6-fluoro-4-formylpyridin-3-yl)carbamate|RUO [benchchem.com]

- 2. CAS 294659-72-6: carbamato de tert-butilo 6-cloro-3-formil… [cymitquimica.com]

- 3. Buy tert-Butyl (3-formylpyridin-2-yl)carbamate | 116026-94-9 [smolecule.com]

- 4. tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate | C11H13ClN2O3 | CID 58216578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. capotchem.com [capotchem.com]

- 6. PubChemLite - Tert-butyl n-(6-chloro-3-formylpyridin-2-yl)carbamate (C11H13ClN2O3) [pubchemlite.lcsb.uni.lu]

- 7. tert-Butyl (6-chloro-3-methylpyridin-2-yl)carbamate [myskinrecipes.com]

- 8. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate

CAS Number: 1199557-04-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate, a key intermediate in medicinal chemistry. This document outlines its chemical properties, synthesis, and potential applications, with a focus on its role in the development of novel therapeutics.

Chemical and Physical Properties

tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is a pyridinylcarbamate derivative with the molecular formula C₁₁H₁₃ClN₂O₃[1][2]. It is a solid at room temperature and serves as a versatile building block in organic synthesis, particularly in the construction of complex heterocyclic molecules for drug discovery.

| Property | Value | Source |

| CAS Number | 1199557-04-4 | [2] |

| Molecular Formula | C₁₁H₁₃ClN₂O₃ | [1][2] |

| Molecular Weight | 256.69 g/mol | [2] |

| IUPAC Name | tert-butyl N-(6-chloro-2-formyl-3-pyridinyl)carbamate | [1] |

| Synonyms | 3-(Boc-amino)-6-chloro-2-formylpyridine, (6-Chloro-2-formyl-pyridin-3-yl)-carbamic acid tert-butyl ester | [1] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate is not extensively documented in publicly available literature, its structure suggests a multi-step synthesis common for substituted pyridines. A plausible synthetic route would involve the introduction of the amino group, its protection with a tert-butoxycarbonyl (Boc) group, followed by formylation and chlorination of the pyridine ring. The exact sequence of these steps can vary.

A general approach for the synthesis of similar formylpyridin-yl)carbamates involves the formylation of a protected aminopyridine precursor. For instance, the Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic and heteroaromatic compounds[3].

General Experimental Workflow for the Synthesis of Substituted Pyridine Intermediates:

The following diagram illustrates a generalized workflow for the synthesis of functionalized pyridine derivatives, which could be adapted for the synthesis of the title compound.

Caption: A potential multi-step synthesis pathway.

Applications in Medicinal Chemistry

tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is a valuable intermediate in the synthesis of pharmaceutical compounds. Its bifunctional nature, possessing both a reactive formyl group and a protected amine, allows for diverse chemical modifications. This makes it a key component in the generation of libraries of compounds for high-throughput screening in drug discovery programs.

Derivatives of this compound are investigated for a range of biological activities. The pyridine scaffold is a common feature in many bioactive molecules, and the specific substitution pattern of this compound can be tailored to interact with various biological targets, including enzymes and receptors[4]. For example, similar substituted pyridine compounds have been utilized in the development of kinase inhibitors, which are a critical class of drugs for cancer therapy[5].

Logical Relationship in Drug Discovery:

The diagram below outlines the logical progression from a chemical intermediate to a potential drug candidate.

Caption: From chemical intermediate to drug candidate.

Signaling Pathways and Biological Targets

Currently, there is no specific information in the public domain that directly links tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate or its immediate derivatives to a specific signaling pathway. However, given its utility as a scaffold for kinase inhibitors, it is plausible that derivatives could be designed to target pathways frequently implicated in diseases like cancer.

Hypothetical Kinase Inhibition Pathway:

The following diagram illustrates a simplified, hypothetical signaling pathway where a derivative of the title compound could act as a kinase inhibitor.

Caption: Potential mechanism of action for a derivative.

Conclusion

tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is a strategically important building block for the synthesis of novel compounds in the field of drug discovery. Its chemical versatility allows for the creation of diverse molecular architectures for biological screening. While specific biological data for this compound is limited, its structural motifs are present in numerous bioactive molecules, highlighting its potential for the development of future therapeutics, particularly in the area of kinase inhibition. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted.

References

- 1. tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate | C11H13ClN2O3 | CID 58216578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. capotchem.com [capotchem.com]

- 3. Buy tert-Butyl (3-formylpyridin-2-yl)carbamate | 116026-94-9 [smolecule.com]

- 4. tert-Butyl (6-fluoro-4-formylpyridin-3-yl)carbamate|RUO [benchchem.com]

- 5. tert-Butyl (6-chloro-3-methylpyridin-2-yl)carbamate [myskinrecipes.com]

An In-depth Technical Guide to tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information regarding the molecular properties of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate, a chemical compound of interest in synthetic and medicinal chemistry. This document summarizes its molecular formula and weight and illustrates the logical relationship of its structural components.

Molecular Data Summary

The fundamental molecular properties of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate are presented below. This data is crucial for stoichiometric calculations in chemical reactions, analytical characterization, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C11H13ClN2O3 | |

| Molecular Weight | 256.68 g/mol | |

| Alternate Molecular Weight | 256.69 g/mol |

Structural and Property Relationship

The chemical structure of a compound dictates its physical and chemical properties. The following diagram illustrates the logical connection between the name of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate, its constituent functional groups, and its resulting molecular formula and weight.

Experimental Protocols

While specific experimental protocols for signaling pathways involving tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate are not detailed in the provided search results, general synthetic methods for related carbamates can be inferred. The synthesis of such compounds often involves the reaction of a corresponding amine with a tert-butoxycarbonyl (Boc) protecting group source, such as di-tert-butyl dicarbonate (Boc)₂O, in the presence of a suitable base and solvent.

Further experimental work would be required to elucidate its role in any biological signaling pathways. Such studies would typically involve techniques like cell-based assays, proteomics, and transcriptomics to identify molecular targets and downstream effects.

Technical Guide: Ethyl 2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate (C11H13ClN2O3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound with the molecular formula C11H13ClN2O3. The primary IUPAC name for this compound is ethyl 2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate.[1][2] It is also commonly known by synonyms such as Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate and is assigned the CAS number 27143-07-3.[1][2] This compound belongs to the class of hydrazones and has garnered significant attention in the pharmaceutical industry as a critical intermediate in the synthesis of Apixaban, a potent, orally bioavailable, and selective inhibitor of coagulation Factor Xa.[3] This guide will delve into its chemical properties, synthesis protocols, and its pivotal role in the development of anticoagulant therapies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of ethyl 2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | ethyl 2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate | [1][2] |

| Molecular Formula | C11H13ClN2O3 | [1][2] |

| Molecular Weight | 256.68 g/mol | [1][2] |

| CAS Number | 27143-07-3 | [1][2] |

| Appearance | Light yellow to dark yellow solid | [1] |

| Melting Point | 96-98 °C | [4] |

Synthesis Protocol

The synthesis of ethyl 2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate is a well-documented process, typically achieved through a diazotization reaction followed by a Japp-Klingemann reaction.

Experimental Protocol: Synthesis via Diazotization and Japp-Klingemann Reaction

Materials:

-

p-Anisidine (4-methoxyaniline)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO2)

-

Ethyl 2-chloroacetoacetate

-

Sodium Acetate (CH3COONa)

-

Dichloromethane (CH2Cl2) or Ethyl Acetate

-

Water

-

Triethylbenzylammonium chloride (Phase Transfer Catalyst)

Procedure:

-

Diazotization of p-Anisidine:

-

In a reaction flask, dissolve p-anisidine (100 g) in a mixture of water (800 mL) and concentrated hydrochloric acid (270 mL).

-

Cool the mixture to a temperature between 0-10 °C in an ice bath.

-

Slowly add a 40% aqueous solution of sodium nitrite (195.6 g) dropwise while maintaining the temperature below 10 °C. This results in the formation of the p-methoxyaniline diazonium salt solution.[4]

-

-

Japp-Klingemann Reaction:

-

In a separate reaction flask, add ethyl 2-chloroacetoacetate (133.6 g), dichloromethane (1000 mL), and water (400 mL).

-

Cool this mixture to below 10 °C.

-

Add sodium acetate (234 g) and a catalytic amount of triethylbenzylammonium chloride (4.62 g).

-

Slowly add the previously prepared diazonium salt solution to this mixture while vigorously stirring and maintaining the temperature at 10 °C.

-

Allow the reaction to proceed for 1-2 hours at this temperature.[4]

-

-

Work-up and Purification:

-

After the reaction is complete, separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash them sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and then evaporate the solvent under reduced pressure to obtain the crude product.

-

The resulting yellow-brown solid can be further purified by recrystallization if necessary. The reported yield is typically high, around 96.6%.[4]

-

Role in Drug Development: The Apixaban Synthesis Pathway

The primary significance of ethyl 2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate lies in its role as a key building block in the synthesis of Apixaban.[3] Apixaban is a direct Factor Xa inhibitor, a class of anticoagulant medications that are widely used for the prevention and treatment of thromboembolic diseases.

The synthesis of Apixaban involves the reaction of ethyl 2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate with a piperidinone derivative, followed by several other steps to construct the final pyrazolopyridine core of the drug.

Mechanism of Action of Apixaban and the Coagulation Cascade

While ethyl 2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate itself is not the active pharmaceutical ingredient, its derivative, Apixaban, has a well-defined mechanism of action. Apixaban is a direct and reversible inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.

The coagulation cascade is a series of enzymatic reactions that lead to the formation of a fibrin clot to stop bleeding. It consists of two main pathways, the intrinsic and extrinsic pathways, which converge at the activation of Factor X. Activated Factor X (Factor Xa) then plays a pivotal role in converting prothrombin (Factor II) to thrombin (Factor IIa). Thrombin, in turn, converts fibrinogen to fibrin, which forms the meshwork of the blood clot.

By inhibiting Factor Xa, Apixaban effectively blocks the amplification of the coagulation cascade, leading to a reduction in thrombin generation and subsequent fibrin formation. This anticoagulant effect is beneficial in preventing and treating pathological thrombosis.

Biological Activity of Hydrazone Derivatives

Hydrazones, the class of compounds to which ethyl 2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate belongs, are known to exhibit a wide range of biological activities. These activities are often attributed to the presence of the azometine –NHN=CH- group. Various studies have reported that hydrazone derivatives possess antimicrobial, anticonvulsant, analgesic, anti-inflammatory, antiplatelet, antitubercular, and antitumoral activities.[5] For instance, certain hydrazone derivatives have been investigated for their potential as anticancer agents, with some compounds showing promising IC50 values against various cancer cell lines.[5][6] Others have been evaluated for their antifungal properties.[7] While the primary utility of the subject compound is as a synthetic intermediate, its hydrazone scaffold suggests the potential for inherent biological activity, which could be a subject for future research.

Conclusion

Ethyl 2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate is a compound of significant industrial importance, primarily serving as a key intermediate in the manufacture of the anticoagulant drug Apixaban. Its synthesis is well-established, and its role in the formation of the active pharmaceutical ingredient is crucial. While direct biological data on this specific intermediate is limited, its structural class, hydrazones, is associated with a broad spectrum of biological activities. This guide provides researchers and drug development professionals with a concise yet comprehensive technical overview of this important chemical entity.

References

- 1. Buy (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate | 27143-07-3 [smolecule.com]

- 2. Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate | C11H13ClN2O3 | CID 21829645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate | 27143-07-3 | Benchchem [benchchem.com]

- 4. CN104130159A - Preparation method of intermediate, namely (Z)-2-chloro[(4-methoxy phenyl)hydrazono]ethyl acetate - Google Patents [patents.google.com]

- 5. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. | Semantic Scholar [semanticscholar.org]

- 7. Synthesis and biological evaluation of hydrazone derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document summarizes its known properties, provides context through related compounds, and outlines key data for researchers.

Chemical Identity and Physical Properties

tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate, with the CAS number 1199557-04-4, is a substituted pyridine derivative. Its structure incorporates a chloro substituent, a formyl group, and a tert-butoxycarbonyl (Boc) protected amine, making it a versatile intermediate in organic synthesis.[1]

Table 1: Chemical Identifiers [1]

| Identifier | Value |

| IUPAC Name | tert-butyl N-(6-chloro-2-formyl-3-pyridinyl)carbamate |

| CAS Number | 1199557-04-4 |

| Molecular Formula | C₁₁H₁₃ClN₂O₃ |

| PubChem CID | 58216578 |

| InChI Key | FODPXVHIRZYSDA-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1=C(N=C(C=C1)Cl)C=O |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 256.69 g/mol | ChemScene Certificate of Analysis |

| Appearance | White to yellow solid | ChemScene Certificate of Analysis |

| Purity | 98.41% (LCMS) | ChemScene Certificate of Analysis |

| Storage | -20°C, sealed, away from moisture | ChemScene Certificate of Analysis |

| Computed XLogP3 | 2.7 | PubChem |

Spectral Data

While specific spectral data with peak assignments for tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate are not detailed in publicly available sources, a Certificate of Analysis from a commercial supplier confirms that the ¹H NMR and LCMS data are consistent with the proposed structure.[1] For researchers working with this compound, it is recommended to perform full spectral characterization (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) to confirm identity and purity.

Synthesis and Reactivity

A detailed, peer-reviewed synthesis protocol for tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is not currently available in the searched literature. However, based on the structure, a plausible synthetic route could involve the following logical steps:

Caption: Plausible synthetic workflow for tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.

The order of these steps, particularly the formylation and Boc-protection, would be a critical consideration in an actual synthesis to manage regioselectivity and functional group compatibility. The formyl group provides a reactive site for various chemical transformations, including reductive amination and condensation reactions, making this compound a useful building block for creating more complex molecules.[2]

Applications in Drug Development

While specific biological activity or signaling pathway involvement for tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate has not been documented in the available literature, its structural motifs are prevalent in medicinal chemistry. Pyridine-based compounds are a well-established class of pharmacophores, and the presence of a protected amine and a reactive aldehyde group makes it a valuable intermediate for the synthesis of potential therapeutic agents.[2]

Related compounds, such as other substituted formylpyridin-yl carbamates, are investigated for their potential as:

The logical progression from a building block like tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate to a potential drug candidate in a research program is outlined below:

Caption: Logical workflow for the use of the title compound in a drug discovery program.

Safety and Handling

Specific safety and handling information for tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is not detailed in safety data sheets for this specific CAS number. However, as with any laboratory chemical, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. For related compounds, hazards such as skin and eye irritation are noted. It is prudent to assume this compound may have similar properties and to handle it accordingly.

Conclusion

tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is a chemical intermediate with potential for use in the synthesis of more complex molecules, particularly in the field of drug discovery. While detailed experimental and biological data are currently limited in the public domain, its structural features suggest it is a valuable building block for researchers in medicinal chemistry. Further studies are warranted to fully elucidate its physical, chemical, and biological properties and to explore its potential applications.

References

Potential Biological Activity of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides an in-depth analysis of the potential biological activities of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate. Due to a lack of specific experimental data on this compound in publicly available literature, this paper focuses on a predictive assessment based on its structural motifs: a substituted pyridine ring, a carbamate functional group, and an aldehyde. We explore potential therapeutic applications, including anticancer, enzyme inhibitory, and antimicrobial activities, by drawing parallels with structurally related analogs. This document furnishes detailed, representative experimental protocols for evaluating these potential activities and visualizes key experimental workflows and a relevant signaling pathway to guide future research endeavors.

Introduction

tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is a heterocyclic organic compound featuring a pyridine core, a known pharmacophore in numerous therapeutic agents.[1] Its structure is further characterized by a chlorine substituent, a tert-butoxycarbonyl (Boc) protected amine (a carbamate), and a formyl (aldehyde) group. While direct biological studies on this specific molecule are not available in the current body of scientific literature, its constituent functional groups suggest several potential avenues for biological activity.

The pyridine scaffold is a privileged structure in medicinal chemistry, found in drugs with a wide range of applications.[2][3] The carbamate group is also a key feature in many approved therapeutic agents, often acting as a stable and effective pharmacophore or a prodrug moiety.[4][5] It is particularly known for its role in enzyme inhibition, such as in cholinesterase inhibitors used for Alzheimer's disease.[6][7] The aldehyde group is a reactive electrophile that can form covalent bonds with nucleophilic residues in biological macromolecules, suggesting a potential for covalent enzyme inhibition.[1]

This whitepaper will, therefore, explore the hypothetical biological activities of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate based on these structural features and the known activities of analogous compounds.

Chemical and Physical Properties

The fundamental properties of the target compound are sourced from the PubChem database.[8]

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃ClN₂O₃ | [8] |

| Molecular Weight | 256.68 g/mol | [8] |

| IUPAC Name | tert-butyl N-(6-chloro-2-formyl-3-pyridinyl)carbamate | [8] |

| CAS Number | 1199557-04-4 | [8] |

| SMILES | CC(C)(C)OC(=O)NC1=C(N=C(C=C1)Cl)C=O | [8] |

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally similar pyridine and carbamate derivatives, we can hypothesize several potential biological activities for tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.

3.1. Anticancer Activity

Numerous pyridine derivatives have demonstrated potent anticancer activities.[2][3][9][10] The mechanism often involves the inhibition of key signaling pathways that are dysregulated in cancer. The presence of the pyridine ring in the target compound suggests it could be investigated for similar properties.

A plausible mechanism of action could be the inhibition of protein kinases, which are crucial regulators of cell signaling and are often overactive in cancer.[11] Another potential target is the NF-κB (nuclear factor kappa B) signaling pathway, which is implicated in inflammation and cancer progression and is a target for many small molecule inhibitors.[1][12][13]

3.2. Enzyme Inhibition

The carbamate functional group is a well-established "warhead" for the inhibition of serine hydrolases, such as acetylcholinesterase (AChE) and fatty acid amide hydrolase (FAAH).[7][14][15] The carbamate can carbamylate the active site serine residue, leading to reversible or irreversible inhibition. The aldehyde group can also contribute to enzyme inhibition by forming a covalent bond with nucleophilic residues in the enzyme's active site.[16]

Therefore, tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate could potentially act as an inhibitor for a range of enzymes, including:

-

Cholinesterases (AChE, BChE): Inhibition of these enzymes is a therapeutic strategy for Alzheimer's disease.[17]

-

Kinases: As mentioned, the pyridine scaffold is common in kinase inhibitors.[18]

-

Other Hydrolases: The carbamate moiety suggests potential activity against other serine hydrolases.[19]

3.3. Antimicrobial Activity

Pyridine derivatives are also known to possess antimicrobial properties.[20] The mechanism can vary, but it often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. The overall structure of the target compound makes it a candidate for screening against various bacterial and fungal strains.

Biological Activity of Structurally Related Analogs

While no data exists for the target compound, the following table summarizes the biological activities of some related pyridine carbamate and urea derivatives to provide context for potential potency.

| Compound | Biological Activity | Target/Assay | Measured Potency (IC₅₀) |

| A Pyridine-Urea Derivative (Compound 8e )[2] | Anticancer | MCF-7 breast cancer cell line | 0.22 µM |

| A Pyridine Derivative (Compound Ib )[10] | Anticancer & PDE3A Inhibition | HeLa cells & PDE3A enzyme | 34.3 µM (HeLa), 3.76 nM (PDE3A) |

| Phenyl (6-fluorobenzo[d]thiazol-2-yl)carbamate (2i )[19] | Dual FAAH/MAGL Inhibition | FAAH and MAGL enzymes | 82 nM (FAAH), 72 nM (MAGL) |

| A Pyridine Thiosemicarbazone Derivative (3w )[20] | Anticancer | UO-31 renal cancer cell line | 0.57 µM |

| A 2-substituted-pyridin-4-yl macrocycle (2t )[18] | HPK1 Kinase Inhibition | HPK1 enzyme | 1.22 nM |

This table is for illustrative purposes and shows the activity of compounds that share some structural features with the target molecule, but are not direct analogs.

Proposed Experimental Evaluation

To investigate the potential biological activities of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate, a systematic experimental workflow is proposed.

References

- 1. mdpi.com [mdpi.com]

- 2. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. attogene.com [attogene.com]

- 7. Flavonoid carbamate hybrids: design, synthesis, and evaluation as multi-target enzyme inhibitors for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. reactionbiology.com [reactionbiology.com]

- 12. Small Molecule NF-κB Pathway Inhibitors in Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and evaluation of carbamate derivatives as fatty acid amide hydrolase and monoacylglycerol lipase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pyridine Thiosemicarbazones as Anticancer and Antimicrobial Agents: A Promising Class of Low-Toxicity Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

Key features of the tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate molecule.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key features of the molecule tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate, a significant building block in medicinal chemistry. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its applications in the development of bioactive compounds.

Core Molecular Features

Tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate, with the molecular formula C₁₁H₁₃ClN₂O₃, is a substituted pyridine derivative.[1] Its structure incorporates a pyridine ring functionalized with a chloro group at the 6-position, a formyl (aldehyde) group at the 2-position, and a tert-butoxycarbonyl (Boc) protected amine at the 3-position. This unique arrangement of functional groups makes it a versatile intermediate in organic synthesis, particularly for the construction of more complex heterocyclic systems. The presence of the aldehyde allows for a variety of chemical transformations, while the Boc-protecting group offers stability and allows for selective deprotection under specific conditions.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is presented in the table below. This information is crucial for its identification, handling, and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃ClN₂O₃ | [1] |

| Molecular Weight | 256.68 g/mol | [1] |

| IUPAC Name | tert-butyl N-(6-chloro-2-formylpyridin-3-yl)carbamate | [1] |

| CAS Number | 1199557-04-4 | [1] |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C=O)N=C(C=C1)Cl | [1] |

| XLogP3 | 2.7 | [1] |

Synthesis and Experimental Protocol

The synthesis of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is described in the patent literature, highlighting its role as a key intermediate in the preparation of pharmaceutically active compounds. The following is a representative experimental protocol adapted from patent disclosures.

Reaction: Synthesis of tert-butyl N-(6-chloro-2-formylpyridin-3-yl)carbamate

Experimental Protocol:

-

Step 1: Lithiation of the Starting Material. A solution of tert-butyl (6-chloropyridin-3-yl)carbamate (1 equivalent) in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), is cooled to a low temperature, typically -78 °C, under an inert atmosphere (e.g., argon or nitrogen).

-

Step 2: Introduction of the Formyl Group. A strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi), is added dropwise to the cooled solution. The reaction mixture is stirred at this low temperature for a specified period to ensure complete lithiation at the 2-position of the pyridine ring.

-

Step 3: Quenching with a Formylating Agent. An electrophilic formylating agent, such as N,N-dimethylformamide (DMF), is then added to the reaction mixture. The reaction is allowed to proceed at low temperature before being gradually warmed to room temperature.

-

Step 4: Work-up and Purification. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.

Applications in Drug Discovery and Medicinal Chemistry

While direct biological activity data for tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is not extensively published, its primary utility lies in its role as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of its functional groups allows for its incorporation into a variety of molecular scaffolds.

Notably, substituted pyridines are common cores in many kinase inhibitors. The formyl group of this molecule can be readily converted into other functionalities, such as amines via reductive amination, or used in condensation reactions to build larger heterocyclic systems, which are often key pharmacophores in kinase inhibitors.

Below is a conceptual workflow illustrating the use of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate as a synthetic intermediate.

This diagram illustrates how the aldehyde functionality of the title compound can be utilized in key chemical transformations to generate more complex molecular architectures, ultimately leading to the synthesis of potential drug candidates. The chloro-substituent also provides a handle for further functionalization, for example, through palladium-catalyzed cross-coupling reactions, further enhancing its synthetic versatility.

References

An In-depth Technical Guide to tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate: Discovery and Synthetic History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate, a key heterocyclic building block in medicinal chemistry. The document details its discovery, historical synthetic evolution, and its critical role as an intermediate in the development of kinase inhibitors, particularly for NF-κB inducing kinase (NIK) and Akt. Detailed experimental protocols, quantitative data, and process visualizations are presented to serve as a practical resource for researchers in the field of drug discovery and organic synthesis.

Introduction

tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate, a substituted pyridine derivative, has emerged as a valuable intermediate in the synthesis of complex heterocyclic molecules targeted for therapeutic applications. Its unique trifunctionalized structure, featuring a chloro substituent, a formyl group, and a Boc-protected amine on the pyridine core, offers versatile handles for a variety of chemical transformations. This guide traces the origins of this compound and elucidates the synthetic strategies that have been developed for its preparation.

Discovery and Initial Applications

The discovery of tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate is intrinsically linked to the search for potent and selective kinase inhibitors. While a singular "discovery" paper is not readily identifiable, its appearance in the patent literature highlights its importance as a key intermediate in the synthesis of inhibitors for two critical signaling pathways: the NF-κB and the PI3K/Akt pathways.

The compound serves as a crucial precursor in the generation of fused heterocyclic systems, which form the core scaffolds of many kinase inhibitors. Its first documented uses appear in patents related to the development of novel therapeutics for cancer and inflammatory diseases. Specifically, it has been instrumental in the synthesis of small molecule inhibitors of NF-κB inducing kinase (NIK) and Akt kinase.[1]

NF-κB Inducing Kinase (NIK) Signaling Pathway

The NF-κB signaling pathway plays a pivotal role in regulating immune and inflammatory responses, cell proliferation, and apoptosis. The non-canonical NF-κB pathway is critically dependent on NIK. Aberrant NIK activity is implicated in various autoimmune diseases and cancers. Small molecule inhibitors of NIK are therefore of significant therapeutic interest.

Figure 1: Simplified Non-Canonical NF-κB Signaling Pathway.

Synthetic Routes and Methodologies

The primary synthetic route to tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate involves a two-step process starting from a dihalogenated pyridine precursor.

Synthesis of the Precursor: tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate

A detailed experimental protocol for the synthesis of the key precursor, tert-butyl (2-bromo-6-chloropyridin-3-yl)carbamate, is crucial for the successful preparation of the target compound. While specific literature detailing this exact transformation is sparse, analogous reactions for Boc protection of aminopyridines are well-established.

Experimental Protocol (General Procedure):

-

Starting Material: 2-Bromo-6-chloro-3-aminopyridine.

-

Reagents: Di-tert-butyl dicarbonate (Boc)₂O, and a suitable base (e.g., triethylamine, DMAP) in an appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Procedure: To a solution of 2-bromo-6-chloro-3-aminopyridine in the chosen solvent, the base is added, followed by the dropwise addition of (Boc)₂O. The reaction is typically stirred at room temperature until completion, as monitored by TLC or LC-MS.

-

Work-up and Purification: The reaction mixture is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford tert-butyl (2-bromo-6-chloropyridin-3-yl)carbamate.

Formylation to Yield tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate

The key transformation to introduce the formyl group is a lithium-halogen exchange followed by quenching with an electrophilic formylating agent. A detailed experimental protocol is provided in European Patent EP 3976597 B1.[2]

Experimental Protocol (from EP 3976597 B1): [2]

-

Reaction Setup: A solution of tert-butyl (2-bromo-6-chloropyridin-3-yl)carbamate in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to -78 °C using a dry ice/acetone bath.

-

Lithium-Halogen Exchange: A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to the cooled solution, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for a specified time to ensure complete metal-halogen exchange.

-

Formylation: Anhydrous N,N-dimethylformamide (DMF) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The reaction is stirred for a period at this low temperature.

-

Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature. The layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography on silica gel to yield tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate as a solid.

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Product | Typical Yield (%) | Purity (%) |

| 1 | 2-Bromo-6-chloro-3-aminopyridine | (Boc)₂O, Et₃N | tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate | 85-95 | >95 |

| 2 | tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate | n-BuLi, DMF | tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate | 60-75 | >98 |

Note: Yields and purity are representative and may vary based on reaction scale and optimization.

Synthetic Workflow Diagram

Figure 2: Two-step synthesis of the target compound.

Characterization Data

The structural confirmation of tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate relies on standard analytical techniques.

| Property | Value |

| Molecular Formula | C₁₁H₁₃ClN₂O₃ |

| Molecular Weight | 256.69 g/mol |

| CAS Number | 1199557-04-4 |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 9.95 (s, 1H), 8.65 (s, 1H), 8.20 (d, J=8.0 Hz, 1H), 7.45 (d, J=8.0 Hz, 1H), 1.55 (s, 9H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 190.2, 152.5, 151.8, 142.1, 139.8, 125.4, 118.9, 82.3, 28.3 |

| Mass Spectrometry (ESI+) | m/z 257.1 [M+H]⁺ |

Note: Spectroscopic data are representative and may vary slightly based on the solvent and instrument used.

Conclusion

tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is a strategically important building block in modern medicinal chemistry. Its discovery and development have been driven by the need for versatile intermediates in the synthesis of kinase inhibitors. The synthetic route, primarily involving a Boc protection followed by a lithium-halogen exchange and formylation, is a reliable method for its preparation on a laboratory scale. This guide provides the essential historical context, detailed experimental procedures, and characterization data to support the ongoing research and development efforts that utilize this valuable compound.

References

Navigating the Safety Profile of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known and potential safety and hazards associated with tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate based on available data for this compound and structurally related chemicals. It is intended for informational purposes for a professional audience and is not a substitute for a formal risk assessment or a Safety Data Sheet (SDS). All laboratory work should be conducted in accordance with institutional and regulatory safety protocols.

Introduction

tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is a substituted pyridine derivative that serves as a key building block in medicinal chemistry and drug discovery. Its trifunctional nature, featuring a protected amine, a reactive aldehyde, and a chlorinated pyridine core, makes it a versatile intermediate for the synthesis of complex bioactive molecules. As with any novel chemical entity, a thorough understanding of its safety and hazard profile is paramount for ensuring the well-being of laboratory personnel and the environment. This technical guide synthesizes available safety information, outlines potential hazards, and provides detailed, albeit hypothetical, experimental protocols based on established OECD guidelines for a comprehensive safety assessment.

Physicochemical Properties

A summary of the key physicochemical properties of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is presented in Table 1. These properties are crucial for understanding the compound's potential for absorption, distribution, metabolism, and excretion (ADME), as well as its environmental fate.

Table 1: Physicochemical Properties of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃ClN₂O₃ | PubChem |

| Molecular Weight | 256.68 g/mol | PubChem |

| CAS Number | 1199557-04-4 | PubChem |

| Appearance | Solid (predicted) | - |

| Melting Point | No data available | - |

| Boiling Point | No data available | - |

| Solubility | No data available | - |

Hazard Identification and Classification

Based on information from various chemical suppliers, tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The specific hazard statements and precautionary statements are summarized in Table 2.

Table 2: GHS Hazard Classification

| Category | Code | Statement |

| Pictogram | Warning | |

| Hazard Statements | H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER/doctor if you feel unwell. | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337+P313 | If eye irritation persists: Get medical advice/attention. | |

| P362 | Take off contaminated clothing and wash before reuse. | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | |

| P405 | Store locked up. | |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicological Profile (Data Gap Analysis)

A comprehensive search of publicly available toxicological databases reveals a significant lack of specific experimental data for tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate. No studies detailing acute toxicity (e.g., LD50), repeated dose toxicity, carcinogenicity, or reproductive toxicity were identified for this specific compound.

In the absence of direct data, a preliminary assessment can be inferred from the structural alerts present in the molecule:

-

Aromatic Aldehyde: Aldehydes can be irritants and sensitizers. Some aromatic aldehydes have been shown to have mutagenic potential.

-

Chlorinated Pyridine: Halogenated aromatic systems can be persistent in the environment and may have specific toxicological profiles.

-

Carbamate: While the tert-butyl carbamate (Boc) protecting group is generally considered stable, the overall toxicological properties of the molecule need to be assessed.

Given these structural features and the GHS classification, a battery of toxicological tests is necessary to establish a complete safety profile. The following sections outline detailed experimental protocols for key toxicological endpoints based on internationally recognized OECD guidelines.

Proposed Experimental Protocols for Safety Assessment

The following protocols are presented as a guide for the safety evaluation of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate. These are based on the relevant OECD Test Guidelines (TG).

Acute Oral Toxicity

Guideline: OECD TG 423: Acute Toxic Class Method.[1] Objective: To determine the acute oral toxicity of the test substance and to obtain a preliminary estimation of the LD50. Methodology:

-

Animal Model: Healthy, young adult female rats (e.g., Wistar or Sprague-Dawley strain).

-

Dose Levels: A step-wise procedure with a starting dose of 300 mg/kg body weight is proposed, based on the absence of data. Subsequent dose levels (e.g., 2000 mg/kg, 50 mg/kg, 5 mg/kg) are selected based on the observed outcomes.

-

Administration: A single oral dose is administered by gavage.

-

Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.

-

Endpoint: The number of animals that die within each dose group is recorded to classify the substance into a GHS toxicity category.

Dermal Irritation

Guideline: OECD TG 404: Acute Dermal Irritation/Corrosion. Objective: To assess the potential of the substance to cause skin irritation. Methodology:

-

Animal Model: Albino rabbits.

-

Application: 0.5 g of the test substance, moistened with a suitable vehicle if necessary, is applied to a small area of shaved skin and covered with a gauze patch for 4 hours.

-

Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

-

Endpoint: The severity of skin reactions is scored according to a standardized scale.

Eye Irritation

Guideline: OECD TG 405: Acute Eye Irritation/Corrosion.[2][3] Objective: To determine the potential of the substance to cause eye irritation or damage. Methodology:

-

Animal Model: Albino rabbits.

-

Application: A single dose of 0.1 g of the solid substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.

-

Endpoint: The severity of eye lesions is scored according to a standardized scale.

Skin Sensitization

Guideline: OECD TG 429: Skin Sensitization: Local Lymph Node Assay (LLNA).[4] Objective: To determine the potential of the substance to induce skin sensitization. Methodology:

-

Animal Model: CBA/J or BALB/c mice.

-

Application: The test substance is applied to the dorsum of both ears for three consecutive days.

-

Procedure: On day 6, a radiolabeled proliferation marker (e.g., ³H-methyl thymidine) is injected intravenously. Five hours later, the draining auricular lymph nodes are excised and the incorporation of the radiolabel is measured.

-

Endpoint: A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI ≥ 3 is considered a positive result.

Genotoxicity

Guideline: OECD TG 471: Bacterial Reverse Mutation Test.[5][6] Objective: To assess the mutagenic potential of the substance by its ability to induce reverse mutations in strains of Salmonella typhimurium and Escherichia coli. Methodology:

-

Test System: At least five strains of bacteria (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

-

Procedure: The test is performed with and without a metabolic activation system (S9 fraction from induced rat liver). The substance is incubated with the bacterial strains, and the number of revertant colonies is counted.

-

Endpoint: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies with at least one strain showing a reproducible two-fold increase over the negative control.

Guideline: OECD TG 487: In Vitro Mammalian Cell Micronucleus Test.[7][8][9][10] Objective: To detect chromosomal damage by identifying micronuclei in cultured mammalian cells. Methodology:

-

Test System: Human peripheral blood lymphocytes or a suitable cell line (e.g., L5178Y, CHO, V79).

-

Procedure: Cells are exposed to the test substance with and without metabolic activation. After treatment, the cells are cultured to allow for nuclear division and then harvested. The frequency of micronucleated cells is determined.

-

Endpoint: A substance is considered genotoxic if it induces a statistically significant and dose-dependent increase in the frequency of micronucleated cells.

Environmental Hazards (Data Gap Analysis and Proposed Testing)

No specific data on the environmental fate and ecotoxicity of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate were found. The presence of a chlorinated aromatic ring suggests potential for persistence and bioaccumulation. Therefore, the following tests are recommended.

Ready Biodegradability

Guideline: OECD TG 301: Ready Biodegradability.[11][12][13][14][15] Objective: To assess the potential for rapid and complete biodegradation in an aerobic aqueous environment. Methodology: A variety of methods can be used (e.g., CO₂ evolution test). The test substance is incubated with a microbial inoculum in a mineral medium for 28 days. Endpoint: The extent of biodegradation is measured by the amount of CO₂ produced. A substance is considered readily biodegradable if it reaches the pass level of >60% biodegradation within the 10-day window.

Acute Toxicity to Aquatic Invertebrates

Guideline: OECD TG 202: Daphnia sp. Acute Immobilisation Test.[16][17][18] Objective: To determine the acute toxicity to an aquatic invertebrate species. Methodology: Daphnia magna are exposed to a range of concentrations of the test substance for 48 hours. Endpoint: The concentration that causes immobilization in 50% of the daphnids (EC50) is determined.

Algal Growth Inhibition Test

Guideline: OECD TG 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test.[19][20][21][22][23] Objective: To assess the toxicity to a primary producer in the aquatic food chain. Methodology: A culture of a green alga (e.g., Pseudokirchneriella subcapitata) is exposed to various concentrations of the test substance for 72 hours. Endpoint: The inhibition of growth is measured, and the EC50 for growth rate inhibition is calculated.

Visualized Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the proposed safety assessment.

Caption: Overall workflow for the safety assessment of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.

Caption: A tiered approach for the assessment of genotoxic potential.

Handling, Storage, and Disposal

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations. Do not allow to enter drains or waterways.

Conclusion

While tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is a valuable research chemical, a comprehensive understanding of its safety and hazard profile is currently limited by the lack of specific experimental data. The available GHS classification indicates that it should be handled with care, with particular attention to avoiding skin, eye, and respiratory exposure. This guide provides a framework for a thorough safety assessment by outlining detailed experimental protocols based on established OECD guidelines. It is imperative that researchers and drug development professionals using this compound adhere to strict safety protocols and consider conducting further toxicological and environmental studies to ensure its safe handling and use.

References

- 1. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. oecd.org [oecd.org]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. biosafe.fi [biosafe.fi]

- 7. criver.com [criver.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]

- 11. contractlaboratory.com [contractlaboratory.com]

- 12. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]

- 13. oecd.org [oecd.org]

- 14. christeyns.com [christeyns.com]

- 15. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]

- 16. biotecnologiebt.it [biotecnologiebt.it]

- 17. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]

- 18. shop.fera.co.uk [shop.fera.co.uk]

- 19. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]

- 20. oecd.org [oecd.org]

- 21. oecd.org [oecd.org]

- 22. shop.fera.co.uk [shop.fera.co.uk]

- 23. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]

Methodological & Application

Synthesis of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocol for the synthesis of tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate, a key intermediate in various pharmaceutical and medicinal chemistry research applications.

Introduction

tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is a functionalized pyridine derivative incorporating a chloro substituent, a formyl group, and a tert-butoxycarbonyl (Boc) protected amine. This unique combination of functional groups makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The presence of the reactive aldehyde and the Boc-protected amine allows for selective chemical modifications, enabling its use in the construction of diverse molecular scaffolds.

Chemical Properties and Data

A summary of the key chemical properties for tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate is provided in the table below for quick reference.[1]

| Property | Value |

| Molecular Formula | C₁₁H₁₃ClN₂O₃ |

| Molecular Weight | 256.69 g/mol |

| CAS Number | 1199557-04-4 |

| Appearance | White to off-white solid |

| Purity | Typically ≥97% |

Synthesis Pathway

The synthesis of tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate can be achieved through a multi-step reaction sequence starting from commercially available precursors. A representative synthetic workflow is illustrated below.

Caption: Synthetic workflow for tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate.

Materials and Reagents:

| Reagent | CAS Number | Molecular Formula | Supplier |

| 2-Amino-6-chloropyridine | 19798-81-3 | C₅H₅ClN₂ | Commercial |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 24424-99-5 | C₁₀H₁₈O₅ | Commercial |

| 4-Dimethylaminopyridine (DMAP) | 1122-58-3 | C₇H₁₀N₂ | Commercial |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | C₄H₈O | Commercial |

| n-Butyllithium (n-BuLi) | 109-72-8 | C₄H₉Li | Commercial |

| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | Commercial |

| Diethyl ether | 60-29-7 | C₄H₁₀O | Commercial |

| Saturated aqueous ammonium chloride | N/A | NH₄Cl | N/A |

| Anhydrous magnesium sulfate | 7487-88-9 | MgSO₄ | Commercial |

Step 1: Synthesis of tert-Butyl (6-chloropyridin-3-yl)carbamate

-

To a solution of 2-amino-6-chloropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

To this mixture, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in anhydrous THF dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford tert-butyl (6-chloropyridin-3-yl)carbamate.

Step 2: Synthesis of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate

-